molecular formula C14H18N2O3S B1419006 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione CAS No. 1157388-84-5

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione

Cat. No.: B1419006
CAS No.: 1157388-84-5
M. Wt: 294.37 g/mol
InChI Key: MIWAFDZAFVESPE-UHFFFAOYSA-N
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Description

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a privileged heterocycle frequently found in compounds with a range of pharmacological activities Source . The 1,1-dioxo-1lambda6-thiane moiety adds distinct electronic and steric properties, making this compound a valuable building block for the synthesis of more complex target molecules. Researchers primarily utilize this compound as a precursor in the development of kinase inhibitors Source . The structure is amenable to further functionalization, allowing for the creation of targeted chemical libraries for high-throughput screening against various disease-associated protein kinases. Its research value lies in its potential to yield novel therapeutic candidates for areas such as oncology and inflammatory diseases. The mechanism of action for any resulting lead compounds would typically involve competitive binding at the ATP-binding site of the target kinase, thereby modulating its signaling pathway Source . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[(1,1-dioxothian-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14-4-1-10-9-12(2-3-13(10)16-14)15-11-5-7-20(18,19)8-6-11/h2-3,9,11,15H,1,4-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWAFDZAFVESPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione (CAS Number: 1157388-84-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S and a molecular weight of 294.37 g/mol. Its structure includes a thiane ring and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinone and thiochroman compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown inhibitory effects against various bacterial strains including Bacillus subtilis and Pseudomonas fluorescens .

Enzyme Inhibition

Studies have demonstrated that related compounds can act as inhibitors of serine proteases. For example, a derivative was tested for its inhibitory effect on Schistosoma mansoni cercarial elastase (CE), showing an IC50 value of 264 µM. This suggests that similar derivatives may possess enzyme inhibition capabilities relevant to therapeutic applications .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on cell lines to evaluate the compound's potential as an anticancer agent. Preliminary results indicate varying degrees of cytotoxicity against different cancer cell lines, although specific data for this compound is limited.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study synthesized several thiazolidinone derivatives and evaluated their antimicrobial activity. Among them, one derivative exhibited potent inhibition against Bacillus subtilis, suggesting that modifications in the thiazolidinone structure can enhance antimicrobial properties .

Case Study 2: Inhibition of Schistosoma cercarial elastase
In experiments involving mice infected with S. mansoni, the application of a related compound led to a significant reduction in worm burden (93% reduction). This highlights the potential for developing therapeutic agents targeting parasitic infections based on the structural framework of this compound .

Research Findings Summary Table

Activity Target Outcome Reference
AntimicrobialBacillus subtilisSignificant inhibition observed
Enzyme InhibitionSchistosoma cercarial elastaseIC50 = 264 µM
CytotoxicityVarious cancer cell linesVarying degrees of cytotoxicityLimited data

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1lambda6-thiane-1,1-dione derivatives. Below is a comparative analysis with structurally related analogs, focusing on molecular properties, substituents, and inferred applications.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione 1157388-84-5 C₁₄H₁₈N₂O₃S 294.37 Tetrahydroquinolin-2-one, amino, thiane-dione
4-Acetyl-1lambda6-thiane-1,1-dione 473254-30-7 C₇H₁₂O₃S 176.23 Acetyl group
4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione 1512140-65-6 C₁₀H₁₉NO₂S 217.33 Piperidin ring

Key Observations:

Functional Groups: The amino linker in the target compound enables hydrogen bonding, which may enhance binding affinity in biological systems compared to the non-polar acetyl group in 4-acetyl-1lambda6-thiane-1,1-dione .

Synthetic Utility :

  • The acetyl derivative’s simpler structure (C₇H₁₂O₃S) may serve as a precursor for further functionalization, while the piperidin analog’s bicyclic structure could stabilize conformational flexibility .

Crystallographic and Database Insights

  • The Cambridge Structural Database (CSD) contains over 500,000 small-molecule crystal structures, and derivatives like these are likely represented .

Preparation Methods

Step 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde

  • Method: Condensation of an appropriate aniline derivative with a suitable aldehyde or ketone, followed by cyclization.
  • Reagents: Aniline derivatives, formaldehyde, acid catalysts.
  • Outcome: Formation of the tetrahydroquinoline core with a reactive aldehyde at position 6.

Step 2: Formation of the 6-Amino-Substituted Intermediate

  • Method: Reductive amination of the aldehyde with ammonia or primary amines.
  • Reagents: Ammonia, sodium cyanoborohydride.
  • Outcome: Introduction of amino functionality at position 6, yielding 6-amino tetrahydroquinoline derivatives.

Step 3: Attachment of the Thiane-1,1-dione Moiety

  • Method: Nucleophilic substitution or coupling reaction to attach the thiane-1,1-dione group.
  • Reagents: Thiane-1,1-dione derivatives, coupling agents such as carbodiimides or phosphonium salts.
  • Outcome: Formation of the target compound via amide or related linkages.

Data Table Summarizing the Preparation Methods

Step Reaction Type Reagents Key Conditions Purpose References/Analogs
1 Condensation & Cyclization Aniline, formaldehyde, acid catalyst Reflux, acidic conditions Construct tetrahydroquinoline core Similar to synthesis in,
2 Reductive Amination Ammonia, NaBH3CN Mild, room temperature Introduce amino group at position 6 Analogous to heterocyclic syntheses
3 Coupling Reaction Thiane-1,1-dione derivatives, coupling agents Elevated temperature, inert atmosphere Attach thiane-1,1-dione moiety Similar strategies in heterocyclic modifications

Research Findings and Supporting Data

Research into related heterocyclic compounds reveals that:

  • Cyclization of aminoaryl ketones is a common route to tetrahydroquinoline derivatives, often employing acid catalysis or oxidative cyclization methods.
  • Thiane-1,1-dione derivatives are typically synthesized via thiolactone formation from appropriate dicarboxylic acids or via cyclization of thiourea derivatives .

For example, the synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidines** involves cyclization of sulfonylhydrazides with aldehydes, which can be adapted for similar heterocyclic frameworks.

Notes on Optimization and Variations

Q & A

Q. Critical Conditions :

  • Temperature control during amination (0–5°C) minimizes side reactions.
  • Stoichiometric ratios (1:1.2 for amine:thiane-dione) ensure complete coupling.
  • Yields vary with substituents (e.g., 68% for analogous compounds with pyrrolidine groups vs. 6% for sterically hindered analogs) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Resolve structural ambiguities in the tetrahydroquinolin-2-one and thiane-dione moieties. For example, the NH proton in the tetrahydroquinoline ring appears as a broad singlet at δ 9.8–10.2 ppm, while the thiane-dione sulfone group shows distinct deshielding (δ 3.1–3.5 ppm for CH₂ groups adjacent to S=O) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 335–350) and detect fragmentation patterns specific to the sulfone group .
  • HPLC : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients (80:20 to 50:50 over 20 min) to assess purity (>95%) and monitor degradation products .

Advanced: How to design a biological activity assay targeting specific enzymes, based on structural analogs?

Answer:

  • Target Selection : Prioritize kinases (e.g., CDK5/p25) or acetylcholinesterase (AChE) based on structural similarity to thienoquinolones or tetrahydroisoquinolinone derivatives .
  • Assay Protocol :
    • Recombinant Enzymes : Use purified CDK5/p25 (10 nM) in 50 mM Tris-HCl buffer (pH 7.5) with 10 mM MgCl₂.
    • Substrate : ATP (10 µM) and fluorescent peptide (e.g., FITC-labeled histone H1).
    • Inhibition Measurement : Monitor IC₅₀ via fluorescence polarization (λₑₓ = 485 nm, λₑₘ = 535 nm).
  • Controls : Include roscovitine (CDK5 inhibitor) and donepezil (AChE inhibitor) as reference compounds .

Advanced: How to resolve crystallographic data discrepancies during structure determination?

Answer:

  • Data Collection : Use high-resolution synchrotron data (d ≤ 1.0 Å) to resolve overlapping electron density in the sulfone and tetrahydroquinoline regions .
  • Refinement : Apply SHELXL with twin refinement (TWIN/BASF commands) for twinned crystals. Use restraints for flexible thiane-dione conformers .
  • Validation : Check R₁/wR₂ convergence (target: <5% difference) and ADDSYM analysis to avoid over-interpretation of pseudo-symmetry .

Advanced: How to analyze structure-activity relationships (SAR) when substitutions in the tetrahydroquinolin or thiane moieties alter activity?

Answer:

  • Substitution Strategy :
    • Tetrahydroquinoline : Introduce electron-withdrawing groups (e.g., -F at C8) to enhance hydrogen bonding with enzyme active sites (e.g., 69% yield for 8-fluoro analogs) .
    • Thiane-dione : Replace dimethylaminoethyl with piperidinyl groups to modulate lipophilicity (logP shift from 1.2 to 2.5) and improve blood-brain barrier penetration .
  • Data Analysis :
    • QSAR Modeling : Use CoMFA or Schrödinger’s QikProp to correlate substituent bulk (e.g., molar refractivity) with IC₅₀ values .

Advanced: What strategies are effective for detecting and quantifying impurities in synthesized batches?

Answer:

  • Impurity Profiling :
    • LC-MS/MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in H₂O/MeCN. Detect impurities like 4-(2-oxo-tetrahydroquinolin-6-yl)oxy derivatives (m/z 320–340) .
    • NMR Spiking : Add authentic impurity standards (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) to confirm peak assignments .
  • Quantitation : Calibrate against USP reference standards using peak area normalization (RSD <2%) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione
Reactant of Route 2
Reactant of Route 2
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione

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